An In-depth Technical Guide to 3,3-Dimethoxypropanenitrile
An In-depth Technical Guide to 3,3-Dimethoxypropanenitrile
This technical guide provides a comprehensive overview of 3,3-Dimethoxypropanenitrile (CAS No. 57597-62-3), a significant intermediate in pharmaceutical and fine chemical synthesis.[] This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.
Chemical Identity and Properties
3,3-Dimethoxypropanenitrile, also known as cyanoacetaldehyde dimethyl acetal, is a nitrile intermediate valued for its dual functionality, which allows for versatile reactivity in the synthesis of complex organic molecules.[][2]
Table 1: Chemical Identifiers for 3,3-Dimethoxypropanenitrile
| Identifier | Value |
| CAS Number | 57597-62-3[][3][4][5][6] |
| Molecular Formula | C5H9NO2[][3][4][5] |
| Molecular Weight | 115.13 g/mol [][4][5][7] |
| IUPAC Name | 3,3-dimethoxypropanenitrile[][3][5][6] |
| Synonyms | DMPN, Cyanoacetaldehyde dimethyl acetal, 3,3-Dimethoxypropionitrile, 1-Cyano-2,2-dimethoxyethane[][3][4] |
| InChI Key | JYHSJQNYYLGMEI-UHFFFAOYSA-N[][5][6] |
| SMILES | COC(CC#N)OC[][5][6] |
Table 2: Physicochemical Properties of 3,3-Dimethoxypropanenitrile
| Property | Value |
| Appearance | Colorless to brown liquid[] |
| Density | 1.026 g/mL at 25 °C[4][5] |
| Boiling Point | 92.5 °C at 30 mmHg[][4] |
| Flash Point | 182 °F (83 °C)[6] |
| Refractive Index | n20/D 1.414[4] |
| Vapor Pressure | 0.639 mmHg at 25 °C |
| Solubility | Soluble in water[6] |
Synthesis of 3,3-Dimethoxypropanenitrile
The synthesis of 3,3-Dimethoxypropanenitrile is a critical process for its application in various industries. A prevalent and efficient method is the hydroalkoxylation of acrylonitrile with methanol, often utilizing metal-based catalysts.[2] This process demands precise control over reaction conditions to achieve high yields and purity.[2] Alternative synthesis routes, such as palladium-catalyzed coupling reactions, are also employed.[2]
One documented synthesis method involves the reaction of acrylonitrile with methanol in the presence of nitrite and platinum- or palladium-based catalysts.[4] Another innovative approach utilizes supercritical CO2 as the reaction medium.[8]
Below is a generalized workflow for a common synthesis method.
Caption: Generalized workflow for the synthesis of 3,3-Dimethoxypropanenitrile.
Experimental Protocols
A specific experimental protocol for the synthesis of 3,3-dimethoxyproprionitrile is detailed in patent CN1243121A.[8] This method employs a supercritical CO2 fluid as the reaction medium.
Objective: To synthesize 3,3-dimethoxyproprionitrile via oxidation of acrylonitrile.
Materials and Equipment:
-
HF-25 type autoclave
-
PdCl2(MeCN)2 (0.033g, 0.15mmol)
-
CuCl2 (0.269g, 2mmol)
-
Acrylonitrile (0.265g, 5mmol)
-
Anhydrous methanol (1ml, approx. 25mmol)
-
Oxygen gas
-
Carbon dioxide
Procedure:
-
Add 0.033g of PdCl2(MeCN)2, 0.269g of CuCl2, 0.265g of acrylonitrile, and 1ml of anhydrous methanol to an HF-25 type autoclave.
-
Pressurize the autoclave with oxygen to 1.0 MPa.
-
Introduce carbon dioxide until the pressure reaches 13 MPa to create a supercritical fluid environment.
-
Induce stirring and maintain the reaction at 55 °C for 12 hours.
-
After the reaction period, the primary product is 3,3-dimethoxyproprionitrile, with a potential side product being 3-methoxy propionitrile resulting from the Michael addition of methanol and acrylonitrile.
Results: This method is reported to achieve a chromatographic yield of up to 87.5%.[8]
Applications in Drug Development and Chemical Synthesis
3,3-Dimethoxypropanenitrile is a valuable precursor in the synthesis of various organic molecules.[2] Its primary application lies in the production of 4-aminopyrimidines, which are fundamental components of numerous pharmaceutical compounds, including cytosine.[2][4][9] Additionally, it serves as a crucial building block for agrochemicals and other fine chemicals.[2] The ability to derive cyanoacetaldehyde from 3,3-dimethoxypropionitrile further expands its utility as an important organic synthesis intermediate.[8]
The logical relationship of its application in pharmaceutical synthesis is illustrated below.
Caption: Role of 3,3-Dimethoxypropanenitrile in pharmaceutical synthesis.
Safety and Handling
3,3-Dimethoxypropanenitrile is classified as harmful if swallowed, in contact with skin, or if inhaled.[5][6] It is also known to cause skin and eye irritation.[10]
Table 3: GHS Hazard Information
| Hazard Class | GHS Statement |
| Acute Toxicity, Oral | Harmful if swallowed[5] |
| Acute Toxicity, Dermal | Harmful in contact with skin[5] |
| Acute Toxicity, Inhalation | Harmful if inhaled[5] |
| Skin Corrosion/Irritation | Causes skin irritation[10] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation[10] |
Recommended Precautionary Measures:
-
Handling: Wash hands and any exposed skin thoroughly after handling.[11] Do not eat, drink, or smoke when using this product.[5] Avoid breathing dust, fume, gas, mist, vapors, or spray.[5][6]
-
Protection: Wear protective gloves, protective clothing, eye protection, and face protection.[5][11]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases.[][7] Keep the container tightly closed and away from heat, sparks, and open flames.[][7][11]
-
First Aid:
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.[5]
-
If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[5]
-
In Case of Eye Contact: Rinse immediately with plenty of water and seek medical advice.
-
In Case of Skin Contact: Wash immediately with plenty of soap and water.
-
References
- 2. nbinno.com [nbinno.com]
- 3. pschemicals.com [pschemicals.com]
- 4. 3,3-Dimethoxypropanenitrile | 57597-62-3 [chemicalbook.com]
- 5. 3,3-Dimethoxy-propanenitrile 97%, Thermo Scientific 25 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. 3,3-Dimethoxypropanenitrile, 90%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 7. 3,3-Dimethoxy-Propanenitrile | Properties, Uses, Safety Data & Supplier China [nj-finechem.com]
- 8. CN1243121A - Noval process for synthesizing 3,3-dialkoxyl propionitrile - Google Patents [patents.google.com]
- 9. nbinno.com [nbinno.com]
- 10. Propanenitrile, 3-methoxy- | C4H7NO | CID 61032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
